Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis H37Ra . This suggests that Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may interact with its targets in a way that inhibits their growth or function.
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it’s plausible that this compound may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis H37Ra .
Result of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine intermediate.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-tubercular activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a pyridine ring with a piperazine and benzoate ester makes it a versatile scaffold for drug design.
Properties
IUPAC Name |
methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNYXIATDKUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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